1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
Description
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2 |
InChI Key |
HBALIGWTTOQVKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine generally involves the following key steps:
- Introduction of the trifluoromethoxy group onto the aromatic ring
- Installation of the fluoro substituent
- Formation of the prop-2-enylamine side chain
These steps are often carried out sequentially or via convergent synthetic routes depending on the starting materials and desired stereochemistry.
Detailed Synthetic Routes and Conditions
Aromatic Substitution and Trifluoromethoxylation
- The trifluoromethoxy group (–OCF3) is introduced typically via nucleophilic substitution or transition metal-catalyzed trifluoromethoxylation of a suitably activated aromatic precursor.
- Common reagents include trifluoromethylating agents or trifluoromethoxide sources under controlled conditions.
- Fluoro substituent introduction can be achieved by electrophilic fluorination or by using fluorinated starting materials.
Formation of the Prop-2-enylamine Side Chain
- The prop-2-enylamine moiety is introduced by reacting the substituted aromatic intermediate with allylic amine precursors or via reductive amination of corresponding aldehydes or ketones.
- A common approach involves the reaction of the aromatic aldehyde with ammonia or primary amines followed by reduction.
- Catalysts such as copper or palladium complexes may be employed to facilitate selective allylic amination.
Example from Patent Literature
A patent (WO2010028232A1) describes a multistep process involving:
- Preparation of intermediates such as pyrazolo-5-one derivatives and freebase amines.
- Reaction of these intermediates under reflux with azeotropic removal of water to drive imine formation.
- Subsequent reduction and salt formation steps to isolate the desired amine compound.
- Use of bases like triethylamine or diisopropylethylamine in solvents such as ethanol or methanol at temperatures between 0°C to 80°C for 3 to 10 hours.
- Crystallization using solvents like toluene and anti-solvents such as hexane or heptane to obtain pure salts.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Aromatic substitution | Trifluoromethyl iodide + copper catalyst | 20–80 | 3–10 | Solvent: alcohols (ethanol, methanol) |
| Imine formation | Freebase amine + pyrazolo-5-one intermediate | Reflux | 4–8 | Azeotropic removal of water to drive reaction |
| Reduction | Appropriate reducing agent (e.g., NaBH4) | Room temp | 1–3 | Converts imine to amine |
| Salt formation | Acid treatment (maleic acid, HCl, HBr) | Room temp | 1–2 | Crystallization from toluene/hexane |
Research Findings and Analytical Data
- Yields: The yields of intermediate steps vary from 30% to 85%, depending on the purification and reaction conditions.
- Purity: Crystallization and salt formation steps are crucial to obtain high-purity products suitable for further applications.
- Spectroscopic Characterization:
- Stereochemistry: The compound exhibits stereochemical specificity at the prop-2-enylamine moiety, which is controlled during the synthesis by choice of chiral catalysts or starting materials.
Summary Table of Preparation Methods
The preparation of This compound is a multistep synthetic process that involves careful introduction of fluorinated substituents and the allylic amine side chain. The process requires precise control of reaction conditions, including the use of bases, solvents, and temperature to optimize yields and purity. Analytical techniques such as NMR spectroscopy are essential for confirming the structure and stereochemistry of the final product.
The available literature, including patent documentation and peer-reviewed experimental data, provides a robust framework for the synthesis of this compound, making it accessible for research and potential industrial applications.
Chemical Reactions Analysis
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several applications in scientific research:
Biology: Researchers use this compound to study the effects of fluorinated groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways . These interactions can modulate various biochemical processes, making the compound valuable in research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
- Structure : The trifluoromethoxy group is replaced with a methyl group at the 4-position.
- Impact: Methyl groups are less electron-withdrawing than trifluoromethoxy, reducing the ring’s electronegativity. This may decrease metabolic stability due to lower resistance to oxidative enzymes. The shorter chain (2-methylpropan-2-amine vs.
- CAS : 787585-32-4 | Molecular Formula : C₁₁H₁₆FN
(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine
- Structure : Fluorine at the 3-position is replaced with chlorine.
- Its lower electronegativity compared to fluorine may reduce the electron-deficient nature of the ring, altering π-π stacking interactions in biological targets .
- CAS: 1213034-26-4 | Molecular Formula: C₁₀H₉ClF₃NO
Variations in the Amine Side Chain
prop-2-en-1-yl({1-[4-(trifluoromethoxy)phenyl]ethyl})amine
- The absence of the 3-fluoro substituent reduces steric and electronic effects, possibly lowering target affinity .
- Molecular Formula: C₁₂H₁₄F₃NO
Core Structural Analogues with Trifluoromethoxy Groups
Compounds like N-(4-(trifluoromethoxy)phenyl)-pyrazolo[3,4-d]pyrimidin-4-amine () share the trifluoromethoxy group but have a pyrazolo-pyrimidine core instead of a propenylamine-linked phenyl ring. Such differences drastically alter solubility and binding modes, making direct pharmacological comparisons challenging. However, the trifluoromethoxy group’s role in enhancing lipophilicity remains consistent across these compounds .
Hypothesized Pharmacological Implications
- Lipophilicity : The trifluoromethoxy group in the target compound likely increases logP compared to methyl or chloro analogues, enhancing membrane permeability .
- Target Binding : The propenylamine chain’s flexibility may improve interactions with enzymes or receptors compared to rigid ethylamine derivatives .
Biological Activity
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is an organic compound notable for its unique structural features, including a fluoro and trifluoromethoxy group attached to a phenyl ring and a prop-2-enylamine side chain. This compound has garnered interest in the scientific community due to its potential biological activities, which include antimicrobial, anti-inflammatory, and enzyme interaction properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F4NO |
| Molecular Weight | 235.18 g/mol |
| IUPAC Name | 1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine |
| InChI Key | VGYUUWNLSDVBBY-SECBINFHSA-N |
| Canonical SMILES | C=CC(C1=CC(=C(C=C1)C(F)(F)F)O)N |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluoro and trifluoromethoxy groups enhances its binding affinity, potentially leading to modulation of various signaling pathways.
The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes.
- Receptor Interaction : The compound can bind to receptors, modulating their activity and influencing various biological responses.
- Signaling Pathway Modulation : By interacting with key molecular targets, it can affect cellular signaling pathways, leading to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, phenyl derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Research indicates that compounds with trifluoromethyl groups can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that this compound may have potential applications in treating inflammatory diseases.
- Enzyme Interaction Studies : A study focusing on structure-based drug design highlighted the importance of fluorinated compounds in enhancing binding affinity to enzymes like cytochrome P450. The unique structure of this compound could provide similar advantages in enzyme inhibition.
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound, it is essential to compare it with other structurally related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition Potential |
|---|---|---|---|
| This compound | Moderate | High | High |
| 3-Fluoroaniline | Low | Moderate | Moderate |
| Trifluoromethyl phenol | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
